molecular formula C12H18N2O2S B2484546 1-[(oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea CAS No. 2034621-40-2

1-[(oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea

Cat. No.: B2484546
CAS No.: 2034621-40-2
M. Wt: 254.35
InChI Key: IWYNUUZYANTKHX-UHFFFAOYSA-N
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Description

1-[(Oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea is a synthetic organic compound that features a unique combination of oxolane and thiophene moieties

Preparation Methods

The synthesis of 1-[(oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-[(Oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The oxolane and thiophene moieties contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

1-[(Oxolan-2-yl)methyl]-3-[2-(thiophen-3-yl)ethyl]urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-(2-thiophen-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c15-12(14-8-11-2-1-6-16-11)13-5-3-10-4-7-17-9-10/h4,7,9,11H,1-3,5-6,8H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYNUUZYANTKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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